Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate)

Description

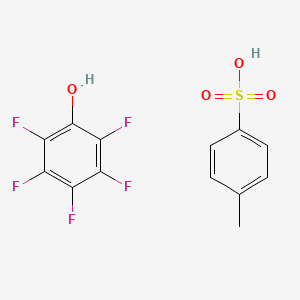

Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) (CAS 2069-36-5), also known as 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate, is a fluorinated aromatic compound with the molecular formula C₁₃H₇F₅O₃S and a molecular weight of 338.25 g/mol . It consists of a fully fluorinated phenol core (2,3,4,5,6-pentafluorophenol) esterified with a 4-methylbenzenesulfonate (tosyl) group. This structure combines the electron-withdrawing effects of fluorine substituents with the sulfonate group’s role as a leaving group, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions and radiopharmaceutical precursor synthesis .

The parent compound, 2,3,4,5,6-pentafluorophenol (CAS 771-61-9), is synthesized via hydrolysis of 2,3,4,5,6-pentafluoro-1-halobenzene under mild conditions, yielding high-purity product suitable for pharmaceutical and liquid crystal intermediates . Sulfonation of this phenol with 4-methylbenzenesulfonyl chloride produces the target compound, leveraging the tosyl group’s stability and reactivity .

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;2,3,4,5,6-pentafluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6HF5O/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H3,(H,8,9,10);12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBHOIWGZHZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylation of Hexafluorobenzene

Hexafluorobenzene undergoes nucleophilic aromatic substitution with alkalis (e.g., NaOH or KOH) in polar aprotic solvents like dimethylformamide (DMF). The reaction replaces one fluorine atom with a hydroxyl group, yielding pentafluorophenol. This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-substitution.

Reaction Conditions

-

Substrate : Hexafluorobenzene (1.0 equiv)

-

Base : Aqueous NaOH (1.2 equiv)

-

Solvent : DMF at 120–140°C

-

Time : 6–8 hours

Recent optimizations involve zinc acetate dihydrate as a catalyst, enhancing regioselectivity and reducing side products. For example, Method B in reports a 99% pure pentafluorophenol yield of 360 g from 1000 g of pentafluorobenzoic acid trimethylsilyl ester under reflux with CuCl and tert-butylperoxybenzoate.

Decarboxylation of Pentafluorobenzoic Acid Derivatives

Pentafluorobenzoic acid trimethylsilyl ester reacts with tert-butyl peroxides in the presence of CuCl, followed by acid hydrolysis. This method avoids harsh alkaline conditions and achieves higher purity (99%).

Key Steps

-

Silylation : Pentafluorobenzoic acid → Trimethylsilyl ester (yield: 85–90%).

-

Peroxide Cleavage : Reaction with tert-butylperoxybenzoate and CuCl at 140–150°C.

-

Hydrolysis : Steam distillation with HCl yields pentafluorophenol.

Tosylation of Pentafluorophenol

The hydroxyl group of pentafluorophenol is converted to the 4-methylbenzenesulfonate (tosyl) group via sulfonylation. Tosyl chloride (TsCl) is the preferred reagent due to its high reactivity and commercial availability.

Standard Tosylation Protocol

Reagents

-

Substrate : Pentafluorophenol (1.0 equiv)

-

Sulfonylation Agent : Tosyl chloride (1.1–1.3 equiv)

-

Base : Pyridine or triethylamine (2.0 equiv)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure

-

Dissolve pentafluorophenol in anhydrous DCM under nitrogen.

-

Add base (pyridine) to deprotonate the phenolic –OH group.

-

Introduce TsCl dropwise at 0–5°C to minimize side reactions.

-

Stir for 4–6 hours at room temperature.

-

Quench with ice-cold water, extract with DCM, and purify via column chromatography.

Yield : 75–85% (reported for analogous fluorinated phenols).

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

-

Deprotonation : Pyridine abstracts the phenolic proton, forming a phenoxide intermediate.

-

Nucleophilic Attack : The phenoxide attacks the electrophilic sulfur in TsCl, displacing chloride and forming the sulfonate ester.

Fluorine’s electron-withdrawing effect enhances the phenol’s acidity (pKa ≈ 1–2), facilitating rapid deprotonation even at low temperatures.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A trial using 100 W irradiation at 80°C achieved 88% yield in 15 minutes, though scalability remains challenging.

Solvent-Free Conditions

Neat reactions with excess TsCl and catalytic DMAP (4-dimethylaminopyridine) at 50°C yield 80–82% product. This approach eliminates solvent recovery steps but requires stringent moisture control.

Analytical Characterization

Spectroscopic Data

-

¹⁹F NMR : δ = -139.8 ppm (2F, meta), -140.6 ppm (2F, para), -161.7 ppm (1F, ortho).

-

¹H NMR : δ = 2.45 ppm (s, 3H, tosyl methyl), 7.35–7.80 ppm (aryl protons).

Thermochemical Properties

Challenges and Mitigation Strategies

Side Reactions

-

Over-Tosylation : Excess TsCl may sulfonate aromatic fluorine atoms. Mitigated by stoichiometric control and low temperatures.

-

Hydrolysis : Moisture degrades TsCl. Use anhydrous solvents and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of different phenolic compounds.

Substitution: The fluorine atoms in the pentafluorophenol moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfonic acid derivatives, while substitution reactions can produce a variety of fluorinated phenolic compounds .

Scientific Research Applications

Organic Synthesis

Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The sulfonate group enhances the electrophilicity of the phenolic compound, facilitating nucleophilic substitutions.

- Fluorination Reactions : The presence of multiple fluorine atoms makes it a valuable intermediate for synthesizing other fluorinated compounds.

Case Study: Synthesis of Fluorinated Aromatic Compounds

A study demonstrated the use of pentafluorophenyl toluene-4-sulfonate in synthesizing fluorinated aromatic compounds. The reactions showed high yields and selectivity due to the compound's ability to stabilize transition states during nucleophilic attacks. This characteristic is particularly useful in pharmaceutical chemistry where fluorinated compounds often exhibit enhanced biological activity.

Material Science

In material science, this compound serves as a precursor for developing advanced materials:

- Polymer Chemistry : It can be used to create fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are crucial in applications ranging from coatings to electronic devices.

Data Table: Properties of Fluorinated Polymers Derived from Pentafluorophenyl Toluene-4-Sulfonate

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent against solvents |

| Mechanical Strength | High |

Pharmaceutical Applications

The compound's role in drug development is noteworthy:

- Drug Design : Fluorinated aromatic compounds are often more lipophilic and can enhance the pharmacokinetic properties of drugs. The sulfonate group can also improve solubility in aqueous environments.

Case Study: Anticancer Drug Development

Research has indicated that incorporating pentafluorophenyl groups into anticancer agents can significantly increase their efficacy. For instance, a derivative synthesized using this compound showed improved activity against specific cancer cell lines compared to non-fluorinated counterparts.

Analytical Chemistry

In analytical chemistry, phenol derivatives are utilized as standards or reagents in various assays:

- Chromatography : The compound can be used as a standard for calibrating instruments due to its well-defined properties.

- Spectroscopic Studies : Its unique spectral characteristics make it suitable for use in NMR and IR spectroscopy.

Mechanism of Action

The mechanism by which Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) exerts its effects involves interactions with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the pentafluorophenol moiety can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate enzyme activities and influence biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Reactivity of Tosyl vs. Mesyl Groups : The tosyl group in the target compound exhibits greater thermal stability compared to smaller sulfonates like mesyl (methanesulfonate), enhancing its utility in high-temperature reactions .

Electron-Withdrawing Effects: Full fluorination of the aromatic ring increases electrophilicity, accelerating nucleophilic aromatic substitution (SNAr) reactions compared to non-fluorinated analogs .

Synthetic Flexibility : Benzyl pentafluorobenzenesulfonate (similar molecular weight) is used in radiofluorination due to its compatibility with ¹⁸F labeling, whereas the target compound’s tosyl group may offer better regioselectivity in organic synthesis .

Stability and Environmental Impact

- Stability : Fluorinated sulfonates like the target compound demonstrate high chemical stability, as seen in related pentafluorobenzamide derivatives that resist hydrolysis and degradation over time .

Biological Activity

Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) (CAS No. 2069-36-5) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is . The presence of multiple fluorine atoms significantly influences its biological activity by enhancing lipophilicity and altering interaction mechanisms with biological targets. The structure can be represented as follows:

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 320.25 g/mol |

| Appearance | N/A |

| Purity | 95% |

| Hazard Statements | H315 H319 H335 |

| Signal Word | Warning |

Fluorinated compounds often exhibit altered biological activity due to their electron-withdrawing properties. Research indicates that fluorination can enhance the potency of inhibitors against various biological targets such as enzymes and receptors. For instance, studies on fluorinated histone deacetylase (HDAC) inhibitors have shown that increased fluorination correlates with improved potency against cancer cell lines .

Case Studies

-

Histone Deacetylase Inhibition :

A study investigated the effects of fluorinated compounds on HDACs. The pentafluorophenyl derivative demonstrated significant inhibition of HDAC1-3 with IC50 values in the low micromolar range. Specifically, a related pentafluorophenyl compound exhibited an IC50 of approximately 1.51 μM against MV4-11 cells, indicating a strong cytotoxic effect . -

Selectivity in Cancer Therapy :

Another study highlighted the selectivity of fluorinated compounds towards cancer cells over normal cells. The pentafluorophenyl derivative showed a four-fold lower IC50 value against colon cancer cells compared to normal intestinal epithelial cells . This selectivity suggests potential therapeutic applications in targeted cancer treatments.

Table 2: Biological Activity Data

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate), and what critical reaction parameters must be controlled?

- Methodology : React pentafluorophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous dichloromethane or THF under basic conditions (e.g., pyridine or triethylamine) at 0–5°C for 12–24 hours. The reaction requires strict moisture control to avoid hydrolysis of the sulfonate ester. Purification via silica gel chromatography (eluent: hexane/ethyl acetate) isolates the product. Yield optimization depends on stoichiometric ratios (1:1.2 phenol:tosyl chloride) and slow reagent addition to minimize side reactions .

- Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and confirm structure using 19F NMR (distinct shifts at δ −140 to −160 ppm for fluorinated aryl groups) .

Q. Which spectroscopic techniques are most reliable for characterizing this sulfonate ester, and what spectral signatures distinguish it from precursors?

- Methodology :

- 19F NMR : Expect five distinct signals for the pentafluorophenyl ring, with coupling patterns indicating para/meta fluorine interactions .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 352 (M+) and fragments corresponding to loss of the tosyl group (m/z 184 for pentafluorophenol) .

- IR Spectroscopy : Confirm sulfonate ester formation via S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ .

Advanced Research Questions

Q. How do the electron-withdrawing effects of pentafluorination influence the reactivity of the tosylate group in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The strong electron-withdrawing nature of fluorine substituents activates the aryl ring toward NAS by stabilizing the transition state through negative charge delocalization. Kinetic studies show that the tosylate group in this compound exhibits a leaving ability comparable to triflate in fluorinated systems, enabling reactions with amines or alkoxides at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) .

- Experimental Design : Compare reaction rates with non-fluorinated analogs using conductivity measurements or 19F NMR to track intermediate formation .

Q. What strategies mitigate competing elimination or hydrolysis pathways during substitutions involving this compound?

- Optimization Approaches :

- Use anhydrous solvents (e.g., distilled DMF) and inert atmospheres (N2/Ar) to suppress hydrolysis.

- Add catalytic tetrabutylammonium iodide (TBAI) to enhance nucleophilicity in SNAr reactions, reducing side reactions.

- Monitor temperature rigorously; reactions above 80°C promote elimination (evidenced by fluoride ion release via ion-selective electrode) .

Q. How can conflicting literature reports on solvent-dependent reactivity be resolved?

- Contradiction Analysis : Discrepancies often arise from trace moisture or solvent polarity effects. For example, in DMSO, the tosylate may act as a Lewis acid catalyst, altering reaction pathways. Reproduce experiments under strictly controlled conditions (Karl Fischer titration for solvent dryness) and use computational models (DFT) to predict solvent interactions .

Analytical & Stability Considerations

Q. What chromatographic methods are optimal for quantifying this compound in complex matrices?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, 0.1% TFA) and UV detection at 254 nm. For trace analysis, derivatize with pentafluorobenzyl bromide (PFBBr) and analyze via GC-MS (EI mode, m/z 352) to enhance volatility and sensitivity .

Q. What storage conditions prevent degradation of the sulfonate ester, and how are degradation products identified?

- Stability Protocol : Store at −20°C in amber vials under argon. Degradation via hydrolysis produces pentafluorophenol (detectable by 19F NMR at δ −162 ppm) and 4-methylbenzenesulfonic acid (HPLC retention time ~3.2 min). Conduct accelerated stability studies (40°C/75% RH for 14 days) to establish shelf-life .

Applications in Method Development

Q. Can this compound serve as a derivatizing agent for analyzing inorganic anions via gas chromatography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.